molecular formula C15H17N5O2S2 B5551036 2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5551036
M. Wt: 363.5 g/mol
InChI Key: ZXPKOPIIBKZICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of specific precursors to form desired derivatives. For example, the synthesis of some new N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives has been explored, indicating a methodology that could be relevant to synthesizing the compound (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various analytical techniques. For instance, the crystal structure of related compounds can provide insights into the arrangement and orientation of functional groups, which are crucial for understanding the compound's reactivity and interactions (Zareef et al., 2008).

Scientific Research Applications

Neuroprotective Effects in Parkinson's Disease Models

Research has found that caffeine and certain A2A adenosine receptor antagonists have a neuroprotective effect in models of Parkinson's Disease (PD). A study by Chen et al. (2001) investigated the protective effects of caffeine, which acts through A2A receptor blockade, in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model of PD. This research supports the potential of A2A antagonists as novel treatments for neurodegenerative diseases, including PD (Chen et al., 2001).

Metabolism and Excretion in Drug Development

The study of drug metabolism and excretion is crucial in the development of new medications. Takusagawa et al. (2012) characterized the metabolism and excretion of [14C]mirabegron, a β3-adrenoceptor agonist, in humans. Their findings, which highlight the drug's rapid absorption and identification of primary metabolic reactions, are essential for understanding the pharmacokinetics of new therapeutic agents (Takusagawa et al., 2012).

Analysis of Psychoactive Substances

Implications for Driving and Medication Use

Research on the impact of medication use on the risk of motor vehicle crashes is crucial for medication safety and public health policies. A study by Gibson et al. (2009) used epidemiologic approaches to evaluate the association between the use of various prescription medications and the risk of motor vehicle crashes. Their findings contribute to our understanding of how medications can affect driving abilities and inform guidelines for safer medication use (Gibson et al., 2009).

properties

IUPAC Name

2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S2/c1-9(2)20-13(11-5-4-6-22-11)18-19-15(20)24-8-12(21)17-14-16-10(3)7-23-14/h4-7,9H,8H2,1-3H3,(H,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPKOPIIBKZICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C(C)C)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.